molecular formula C8H5Cl2NO2 B11886189 (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene

Katalognummer: B11886189
Molekulargewicht: 218.03 g/mol
InChI-Schlüssel: BOLSZOCEQQWBMP-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of two chlorine atoms and a nitrovinyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene typically involves the nitroaldol (Henry) reaction. This reaction is carried out by reacting 1,3-dichlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction conditions often include cooling the mixture to 0°C and maintaining the temperature between 0-5°C during the addition of the base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene involves its interaction with molecular targets through its nitrovinyl and dichloro functional groups. These interactions can lead to various chemical transformations, such as nucleophilic addition or substitution reactions. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution, making the compound versatile in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2-Nitrovinylbenzene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    1,2-Dichloro-3-(2-nitrovinyl)benzene: Similar structure but with different positioning of chlorine atoms, affecting its reactivity and applications.

    2,4-Dimethyl-1-(2-nitrovinyl)benzene:

Uniqueness

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene is unique due to the presence of both nitrovinyl and dichloro groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.

Eigenschaften

Molekularformel

C8H5Cl2NO2

Molekulargewicht

218.03 g/mol

IUPAC-Name

1,3-dichloro-5-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C8H5Cl2NO2/c9-7-3-6(1-2-11(12)13)4-8(10)5-7/h1-5H/b2-1+

InChI-Schlüssel

BOLSZOCEQQWBMP-OWOJBTEDSA-N

Isomerische SMILES

C1=C(C=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-]

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)C=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.